N-Acetyl-D-Galactosamine
Overview
Description
Synthesis Analysis
The synthesis of GalNAc involves a series of enzymes. For instance, UDP-GalNAc:polypeptide GalNAc transferase (ppGalNAcT) is the initiating enzyme for mucin-type O-glycosylation in animals . This enzyme transfers a GalNAc residue from an activated donor (UDP-GalNAc) to a serine or threonine of an acceptor polypeptide chain .Molecular Structure Analysis
The molecular structure of GalNAc is C8H15NO6 . The molecular weight is 221.21 . The InChI key is OVRNDRQMDRJTHS-KEWYIRBNSA-N .Chemical Reactions Analysis
GalNAc is involved in various chemical reactions. For instance, it is used in the synthesis of α- and β-glycosides of GalNAc using rare earth metal triflates . Also, N-acetylgalactosamine kinase is an enzyme that catalyzes the chemical reaction ATP + N-acetyl-D-galactosamine ADP + N-acetyl-alpha-D-galactosamine 1-phosphate .Physical And Chemical Properties Analysis
GalNAc is a white powder with a melting point of 160 °C . It is soluble in water at a concentration of 50 mg/mL .Scientific Research Applications
1. Hepatoprotective Effects
N-Acetyl-D-Galactosamine has been studied for its potential hepatoprotective effects. Research on boswellic acids indicated that pretreatment with these acids substantially reduced serum enzyme activities increased due to intoxication by galactosamine/salmonella endotoxin in mice, suggesting a protective effect against liver damage (Safayhi, Mack, & Ammon, 1991).
2. Impact on Protein and Glycoprotein Secretion
Studies have shown that administration of d-galactosamine leads to inhibition of protein and glycoprotein secretion by rat liver, impacting the secretory function and Golgi apparatus. This indicates its role in modifying cellular secretion processes (Bauer, Lukaschek, & Reutter, 1974).
3. Pharmacometabonomic Applications
N-Acetyl-D-Galactosamine has been used in pharmacometabonomic studies to understand the variability in response to galactosamine-induced hepatotoxicity. This research approach helps in characterizing xenobiotic and endogenous metabolic perturbations associated with different response phenotypes to galactosamine (Coen et al., 2012).
4. Role in Cancer and as a Drug Target
Research into UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyl transferase-6, a member of the N-acetyl-D-galactosamine transferase family, has shown its upregulation in various types of cancer. This enzyme's role in abnormal protein glycosylation in cancer makes it a potential target for chemotherapy (Banford & Timson, 2016).
5. Effects on Cell Aggregation and Mitogenic Activity
Studies have explored the effects of hexosamines and their acetyl derivatives, including N-Acetyl-D-Galactosamine, on cell aggregation and mitogenic activity. For instance, it was found to affect the aggregation of rat hepatoma cells and inhibit the mitogenic activity of phytohemagglutinin on human tonsil cells (Kuroda, 1974; Borberg, Yesner, Gesner, & Silber, 1968).
6. Inhibition of Superoxide Anion Release
N-Acetyl-galactosamine has been observed to inhibit the release of superoxide anion from human polymorphonuclear leukocytes, suggesting its potential anti-inflammatory properties (Kamel & Alnahdi, 1992).
Safety And Hazards
Future Directions
GalNAc has been used in the development of oligonucleotide therapeutics for various diseases, including cardiovascular diseases . It has also been used in the study of protein O-glycosylation . Future research directions may include further exploration of GalNAc’s role in intercellular communication and its potential use in drug delivery .
properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-KEWYIRBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-Galactosamine | |
CAS RN |
1136-42-1, 31022-50-1 | |
Record name | Galactopyranose, 2-acetamido-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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